Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a molecular formula of C30H35N3O4. This compound is known for its unique structure, which includes a benzoate ester, a piperazine ring, and an ethylphenoxyacetamido group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(4-BENZYLPIPERAZIN-1-YL)BENZOIC ACID: This can be achieved by reacting 4-bromobenzoic acid with 1-benzylpiperazine in the presence of a palladium catalyst.
Formation of the Amide Bond: The 4-(4-benzylpiperazin-1-yl)benzoic acid is then reacted with 2-(4-ethylphenoxy)acetyl chloride to form the corresponding amide.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar structure but lacks the benzyl and ethylphenoxyacetamido groups.
4-(4-BENZYLPIPERAZIN-1-YL)BENZOIC ACID: Similar structure but lacks the ester and ethylphenoxyacetamido groups.
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-ETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H35N3O4 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C30H35N3O4/c1-3-23-10-13-26(14-11-23)37-22-29(34)31-27-20-25(30(35)36-4-2)12-15-28(27)33-18-16-32(17-19-33)21-24-8-6-5-7-9-24/h5-15,20H,3-4,16-19,21-22H2,1-2H3,(H,31,34) |
InChI Key |
UTVCRWHEVNKVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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